molecular formula C11H11BrN2O3 B8157755 (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone

(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8157755
M. Wt: 299.12 g/mol
InChI Key: LBMFKRCEPZQJFR-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a benzene ring substituted with bromine, a nitro group, and a pyrrolidin-1-yl-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Bromination: The substitution of a hydrogen atom on the benzene ring with a bromine atom.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Reduction: 3-Amino-4-(pyrrolidin-1-yl-carbonyl)-1-nitro-benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(morpholin-1-yl-carbonyl)-1-nitro-benzene: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    3-Bromo-4-(piperidin-1-yl-carbonyl)-1-nitro-benzene: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidin-1-yl-carbonyl group, which can influence its chemical reactivity and biological activity differently compared to similar compounds with different substituents.

Properties

IUPAC Name

(2-bromo-4-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMFKRCEPZQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared analogously to Example 1a from 2-bromo-4-nitro-benzoic acid and pyrrolidine with TBTU and NMM in DMF.
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